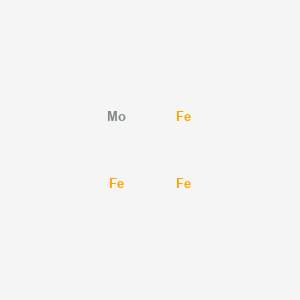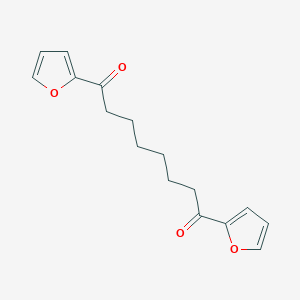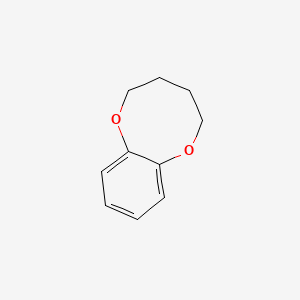![molecular formula C16H25NO B14729649 4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol CAS No. 6279-61-4](/img/structure/B14729649.png)
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and other industrial applications . The compound has a molecular formula of C17H29NO and a molecular weight of 263.42 g/mol .
Méthodes De Préparation
The synthesis of 4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol involves several steps. One common method starts with the commercially available 4-fluoro-2-methoxy-5-nitroaniline. The synthesis includes acylation, nucleophilic substitution, and reduction steps . The reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the reactions. Industrial production methods may vary but generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as an antioxidant to stabilize various chemical formulations.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the stabilization of lubricant oils and other industrial products.
Mécanisme D'action
The antioxidant properties of 4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic group plays a crucial role in this mechanism. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
Comparaison Avec Des Composés Similaires
Similar compounds include:
2,6-Di-tert-butyl-4-methylphenol (BHT): Another hindered phenolic antioxidant used in food and industrial applications.
2,6-Di-tert-butyl-4-hydroxyanisole (BHA): Used as an antioxidant in food and cosmetics.
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol is unique due to its specific structure, which provides enhanced stability and antioxidant properties compared to other similar compounds .
Propriétés
Numéro CAS |
6279-61-4 |
|---|---|
Formule moléculaire |
C16H25NO |
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
4-tert-butyl-2-[(dimethylamino)methyl]-6-prop-2-enylphenol |
InChI |
InChI=1S/C16H25NO/c1-7-8-12-9-14(16(2,3)4)10-13(15(12)18)11-17(5)6/h7,9-10,18H,1,8,11H2,2-6H3 |
Clé InChI |
FNBCWINUBLFYAA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)CN(C)C)O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


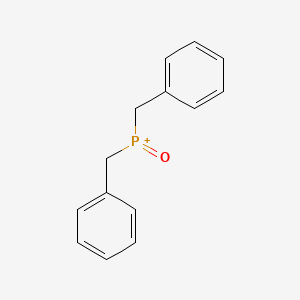
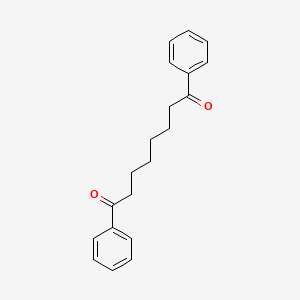
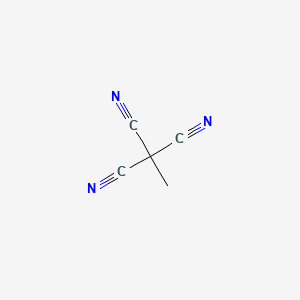

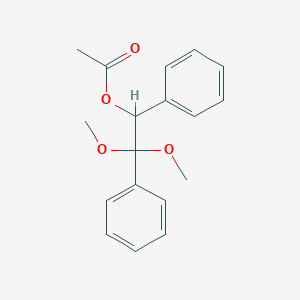
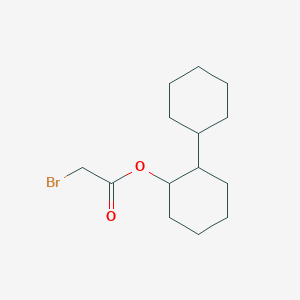
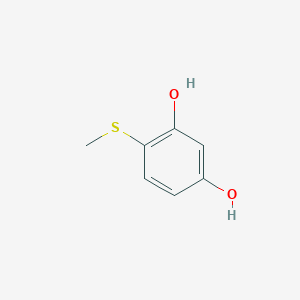
![2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729607.png)
![N-[(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B14729613.png)
![4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14729624.png)
